molecular formula C9H10N2O4 B1611994 3-(4-Amino-3-nitrophenyl)propanoic acid CAS No. 54405-44-6

3-(4-Amino-3-nitrophenyl)propanoic acid

Cat. No. B1611994
CAS RN: 54405-44-6
M. Wt: 210.19 g/mol
InChI Key: SJVISUXJSCQKSC-UHFFFAOYSA-N
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Description

3-(4-Amino-3-nitrophenyl)propanoic acid , also known by its chemical formula C9H10N2O4 , is a compound with intriguing properties. Let’s explore further.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers at hand, the general approach includes the condensation of an aromatic aldehyde (such as 4-nitrobenzaldehyde ) with an amino acid (like alanine ). The reaction typically occurs under acidic conditions, leading to the formation of the target compound.



Molecular Structure Analysis

The molecular structure of 3-(4-Amino-3-nitrophenyl)propanoic acid consists of the following components:



  • A nitro group (-NO2) at the para position of the phenyl ring.

  • An amino group (-NH2) attached to the carbon chain.

  • A carboxylic acid group (-COOH) at the other end of the carbon chain.



Chemical Reactions Analysis


  • Acid-Base Reactions : The carboxylic acid group can undergo acid-base reactions, forming salts or esters.

  • Reduction Reaction : Reduction of the nitro group can yield the corresponding amine .

  • Peptide Bond Formation : The amino group allows for peptide bond formation, making it relevant in peptide synthesis.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 215°C (dec.) .

  • Solubility : Soluble in organic solvents (e.g., DMF , DMSO ).

  • Appearance : Solid, often in crystalline form.


Safety And Hazards


  • Combustibility : Classified as a combustible solid (Storage Class Code 11).

  • Personal Protective Equipment : Use dust masks (N95) , eyeshields , and gloves when handling.


Future Directions

Research avenues for 3-(4-Amino-3-nitrophenyl)propanoic acid include:



  • Biological Activity : Investigate its potential as a bioactive compound.

  • Functional Materials : Explore applications in materials science.


properties

IUPAC Name

3-(4-amino-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVISUXJSCQKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597620
Record name 3-(4-Amino-3-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Amino-3-nitrophenyl)propanoic acid

CAS RN

54405-44-6
Record name 3-(4-Amino-3-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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